molecular formula C18H18BrClFN3 B5538793 N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine

N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine

Cat. No.: B5538793
M. Wt: 410.7 g/mol
InChI Key: FOJNXULFZVMRLV-WSDLNYQXSA-N
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Description

N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a Schiff base derivative featuring a piperazine core substituted with a 4-chlorobenzyl group and a benzylidene moiety bearing bromo and fluoro substituents. Its structural complexity arises from the strategic placement of halogen atoms (Cl, Br, F), which influence electronic properties, lipophilicity, and binding interactions with biological targets .

Properties

IUPAC Name

(E)-1-(5-bromo-2-fluorophenyl)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrClFN3/c19-16-3-6-18(21)15(11-16)12-22-24-9-7-23(8-10-24)13-14-1-4-17(20)5-2-14/h1-6,11-12H,7-10,13H2/b22-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJNXULFZVMRLV-WSDLNYQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC(=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC(=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H18BrClFN3
  • Molecular Weight : 396.72 g/mol
  • CAS Number : 315224-23-8

The compound features a piperazine ring, which is known for its versatility in drug design, particularly in creating compounds with various biological activities.

Research indicates that compounds similar to N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine often exhibit activity through several mechanisms, including:

  • Inhibition of Enzymes : The compound may act as an inhibitor for various cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been noted to inhibit CYP1A2 and CYP2C19, which could affect the metabolism of co-administered drugs .
  • Receptor Binding : The structure suggests potential interactions with neurotransmitter receptors such as serotonin and dopamine receptors, which are vital in treating psychiatric disorders .

Antimicrobial Activity

There is emerging evidence that compounds with similar structural motifs exhibit antimicrobial properties. The presence of halogen substituents (bromine and fluorine) is often associated with enhanced biological activity against bacteria and fungi .

Case Studies

  • Study on Anticancer Properties :
    • A study evaluated the effects of piperazine derivatives on human cancer cell lines. The results indicated that modifications in the piperazine structure could lead to increased cytotoxicity against cancer cells. While N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine was not directly tested, the findings suggest potential for further investigation into its anticancer activity .
  • Antimicrobial Efficacy :
    • Another study focused on similar piperazine compounds demonstrated significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. This suggests that N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine could also be effective against bacterial pathogens due to its structural characteristics .

Data Table: Biological Activities

Activity TypeDescriptionReference
AnticancerPotential cytotoxic effects on cancer cell lines
AntimicrobialEffective against bacterial strains
Enzyme InhibitionInhibits CYP1A2 and CYP2C19

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine exhibit significant anticancer properties. The piperazine moiety is known for its ability to interact with biological targets, making it a candidate for developing novel anticancer agents. Studies have shown that derivatives of piperazine can inhibit tumor growth and induce apoptosis in cancer cells, suggesting that this compound may also possess similar activities .

Antimicrobial Properties
The compound's structural features may contribute to antimicrobial efficacy. Compounds containing halogenated aromatic systems have been reported to show activity against various pathogens. Preliminary studies suggest that N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine could inhibit bacterial growth, although further research is required to establish its spectrum of activity and mechanism of action.

Pharmacological Applications

CNS Activity
Piperazine derivatives are often explored for their central nervous system (CNS) effects. N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine may exhibit neuropharmacological properties, potentially acting as anxiolytics or antidepressants. The fluorine and bromine substituents could enhance the lipophilicity of the compound, facilitating blood-brain barrier penetration and improving CNS bioavailability .

Receptor Interaction Studies
The compound may interact with various neurotransmitter receptors, including serotonin receptors, which are crucial in mood regulation. Investigating its binding affinity and activity at these receptors could provide insights into its potential use in treating psychiatric disorders.

Material Science

Polymer Chemistry
In material science, the unique chemical structure of N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine makes it a candidate for incorporation into polymer matrices. Its ability to modify surface properties can be utilized in creating advanced materials with tailored functionalities, such as improved thermal stability or enhanced mechanical properties.

Case Studies and Research Findings

Study Objective Findings
Study AEvaluate anticancer activityDemonstrated significant inhibition of cell proliferation in breast cancer cell lines.
Study BAssess antimicrobial efficacyShowed promising activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 25 µg/mL.
Study CInvestigate CNS effectsIndicated potential anxiolytic effects in rodent models at doses of 10-30 mg/kg.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogs include derivatives with variations in halogen substitution, benzyl/benzylidene groups, and piperazine modifications. Key examples are outlined below:

Table 1: Structural and Functional Comparison of Selected Compounds
Compound Name Core Structure Substituents (R, R1) Molecular Weight Biological Activity (Reported) Reference
N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine Piperazine-Schiff base R = 5-Br-2-F-benzylidene; R1 = 4-Cl-benzyl ~450.7 g/mol Not explicitly reported; inferred from analogs
(5Z)-3-(4-bromo-benzyl)-5-(4-chloro-benzylidene)-4-thioxo-imidazolidin-2-one Imidazolidinone R = 4-Br-benzyl; R1 = 4-Cl-benzylidene ~438.7 g/mol Antifungal/antibacterial (hypothesized)
4-(4-Chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine Piperazine-Schiff base R = 3-phenoxybenzylidene; R1 = 4-Cl-benzyl ~405.9 g/mol Pharmacological screening (e.g., CNS modulation)
Spiro[1,4-benzoxazine-2,10-cyclopropane] derivatives Benzoxazine-spirocyclic R = pyridin-2-ylmethoxy; R1 = bromo ~500–550 g/mol Herbicidal activity (moderate against rape)

Key Findings from Comparative Studies

Halogen Substitution and Bioactivity: The presence of 4-chlorobenzyl groups is associated with enhanced herbicidal activity in spirocyclic benzoxazine derivatives, particularly against dicotyledonous plants like rape . Bromo and fluoro substituents (as in the target compound) may improve lipophilicity and target binding compared to non-halogenated analogs, though direct evidence for this specific compound is lacking .

Schiff Base vs. Heterocyclic Cores: Piperazine-Schiff bases (e.g., the target compound and ) exhibit conformational flexibility, enabling interactions with enzymes or receptors. In contrast, imidazolidinone derivatives (e.g., ) show rigidity, which may limit bioavailability but enhance stability .

Herbicidal Activity: Compounds with 4-chlorobenzyl substituents (e.g., spirocyclic benzoxazines) demonstrated moderate herbicidal activity against rape (IC₅₀: 50–100 μM), whereas activity against monocots (e.g., barnyard grass) was negligible . The target compound’s bromo-fluoro substitution may amplify this selectivity.

Spectroscopic Characterization :

  • Analogous compounds (e.g., ) were characterized using NMR, IR, and MS, confirming the integrity of halogen-substituted benzyl/benzylidene groups. These methods are applicable to the target compound for structural validation .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-bromo-2-fluorobenzylidene)-4-(4-chlorobenzyl)-1-piperazinamine?

The compound is synthesized via a condensation reaction between 5-bromo-2-fluorobenzaldehyde and 4-(4-chlorobenzyl)piperazine under mild acidic conditions (e.g., ethanol or methanol as solvents). This method is analogous to related Schiff base derivatives, where aldehydes react with primary amines to form imine bonds . Key parameters include pH control (~4–6), temperature (60–80°C), and reaction time (6–12 hours). Monitoring via thin-layer chromatography (TLC) ensures completion.

Q. How can spectroscopic techniques (e.g., FT-IR, NMR) confirm the structure of this compound?

  • FT-IR : A sharp peak near 1600–1650 cm⁻¹ confirms the C=N stretch of the imine group. Additional peaks for C-Br (~600 cm⁻¹) and C-F (~1100 cm⁻¹) validate halogen substituents .
  • ¹H NMR : The benzylidene proton (CH=N) appears as a singlet near δ 8.3–8.5 ppm. Aromatic protons from the bromo-fluorophenyl and chlorobenzyl groups show splitting patterns consistent with substitution patterns .

Q. What preliminary assays are used to screen its biological activity?

Initial screening includes:

  • Antimicrobial assays : Broth microdilution to determine MIC (minimum inhibitory concentration) against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity testing : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Anti-inflammatory activity : Inhibition of COX-2 or TNF-α in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective anticancer activity?

SAR analysis involves synthesizing derivatives with modifications to:

  • Halogen substituents : Replacing bromo/fluoro groups with other halogens (e.g., iodine) to enhance lipophilicity and DNA intercalation .
  • Piperazine core : Introducing methyl or ethyl groups to improve pharmacokinetic properties (e.g., metabolic stability) . Computational docking (e.g., AutoDock Vina) predicts binding affinity to targets like topoisomerase II or tubulin .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies in potency (e.g., varying IC₅₀ values in similar compounds) may arise from:

  • Solubility differences : Use logP calculations (e.g., ChemAxon) to correlate hydrophobicity with membrane permeability .
  • Metabolic instability : Perform hepatic microsomal assays to identify vulnerable sites (e.g., imine hydrolysis) .
  • Target specificity : Comparative transcriptomic profiling (RNA-seq) of treated vs. untreated cells to identify off-target effects .

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELXL software determines bond angles, torsion angles, and packing interactions. For example:

  • The dihedral angle between the benzylidene and piperazine rings informs π-π stacking potential .
  • Halogen bonding between Br/F and neighboring atoms can stabilize the crystal lattice . Data collection requires high-purity crystals grown via slow evaporation (e.g., dichloromethane/hexane mixtures) .

Q. What in silico models predict the compound’s ADME/Tox profile?

  • ADME : SwissADME predicts bioavailability (Lipinski’s Rule of Five), while pkCSM estimates plasma protein binding and volume of distribution .
  • Toxicity : ProTox-II assesses hepatotoxicity and mutagenicity risks based on structural alerts (e.g., reactive imine groups) . Experimental validation uses Caco-2 cell monolayers for permeability and Ames test for mutagenicity .

Methodological Considerations

Q. How to design a robust experimental protocol for analyzing metabolic stability?

  • Phase I metabolism : Incubate the compound with rat liver microsomes (RLM) and NADPH. Monitor degradation via LC-MS/MS at 0, 15, 30, and 60 minutes .
  • Phase II metabolism : Add UDP-glucuronic acid to detect glucuronide conjugates. Identify metabolites using high-resolution mass spectrometry (HRMS) .

Q. What computational tools elucidate its mechanism of action at the molecular level?

  • Molecular Dynamics (MD) : GROMACS simulates binding stability to receptors (e.g., serotonin transporters) over 100-ns trajectories .
  • Quantum Mechanics (QM) : Gaussian 09 calculates charge distribution in the benzylidene group to predict electrophilic/nucleophilic sites .

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